molecular formula C17H17N5O B5305936 N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE

N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE

Cat. No.: B5305936
M. Wt: 307.35 g/mol
InChI Key: AIAFNWVXTWIXRI-UHFFFAOYSA-N
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Description

N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a pyrazolyl group and a carboxamide group. The presence of methyl groups on both the pyrazolyl and benzyl moieties adds to its distinct chemical properties.

Properties

IUPAC Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-13(2)9-16(21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAFNWVXTWIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of 3-methylbenzyl hydrazine with an appropriate diketone to form the pyrazolyl ring.

    Coupling with pyrazinecarboxylic acid: The pyrazolyl intermediate is then coupled with pyrazinecarboxylic acid under dehydrating conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction may produce pyrazinecarboxamides with altered functional groups.

Scientific Research Applications

N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRIDINECARBOXAMIDE: Similar structure but with a pyridine ring instead of pyrazine.

    N~2~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-THIAZOLECARBOXAMIDE: Contains a thiazole ring instead of pyrazine.

Uniqueness

The uniqueness of N2-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-PYRAZINECARBOXAMIDE lies in its specific substitution pattern and the presence of both pyrazine and pyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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